molecular formula C9H15NO4 B1319850 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid CAS No. 1101744-04-0

1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid

Cat. No.: B1319850
CAS No.: 1101744-04-0
M. Wt: 201.22 g/mol
InChI Key: KEGVWNITZFTNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the methoxyacetyl group adds to the compound’s reactivity and potential for various chemical transformations.

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the methoxyacetyl group, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, β-PGME, a compound bearing structural similarity to the methoxyacetyl group, can be metabolized to 2-methoxypropionic acid (MPA), which has been associated with potential human developmental toxicity .

Biochemical Pathways

For example, they are involved in the shikimate pathway in higher plants and microorganisms . This pathway consists of seven reaction steps, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) .

Pharmacokinetics

It’s known that β-pgme, a structurally similar compound, can be rapidly metabolized to 2-methoxypropionic acid (mpa) with a relatively long elimination half-life (33–44 h) . This suggests that 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid may have similar ADME properties.

Result of Action

For instance, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at 2-8°c . This suggests that temperature and humidity may play a role in its stability.

Biochemical Analysis

Biochemical Properties

1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the phosphatidylinositol/phospholipase C/calcium signaling pathway, which is crucial for nuclear receptor signaling . Additionally, it may interact with DNA-binding proteins that regulate transcription . These interactions highlight the compound’s potential impact on cellular signaling and gene expression.

Cellular Effects

This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to methoxyacetic acid, a related compound, has been shown to alter gene expression in mouse Leydig cells, affecting reproductive system disease, inflammatory disease, and connective tissue disorder . These changes in gene expression can lead to significant cellular effects, including altered cell adhesion and membrane signaling.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes and proteins, influencing their activity. For instance, methoxyacetic acid has been shown to rapidly and transiently affect DNA-binding proteins, which may contribute to downstream effects on gene expression . Additionally, it can modulate the activity of enzymes involved in key signaling pathways, such as the phosphatidylinositol/phospholipase C/calcium signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For example, methoxyacetic acid exposure has been associated with progressive changes in gene expression in cultured Leydig cells over different time points . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that methoxyacetic acid, a related compound, can induce limb abnormalities in mouse fetuses at specific dosages . Higher doses of the compound have been associated with increased toxicity and adverse effects, such as limb teratogenicity . These findings underscore the importance of dosage considerations when evaluating the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized to methoxyacetic acid, which can enter multiple pathways, including the tricarboxylic acid cycle, fatty acid metabolism, and amino acid metabolism . These metabolic pathways highlight the compound’s potential impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. For example, methoxyacetic acid has been shown to be transported and distributed within cells, affecting its cellular localization and function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, methoxyacetic acid has been observed to localize within specific cellular compartments, influencing its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid typically involves the reaction of piperidine with methoxyacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Piperidine} + \text{Methoxyacetyl Chloride} \rightarrow \text{this compound} ]

The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxyacetyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid has several applications in scientific research, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

1-(2-Methoxyacetyl)-2-piperidinecarboxylic acid can be compared with other piperidine derivatives, such as:

    1-(2-Acetyl)-2-piperidinecarboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(2-Methoxyacetyl)-3-piperidinecarboxylic acid: The position of the carboxylic acid group is different, leading to variations in chemical behavior and applications.

    1-(2-Methoxyacetyl)-2-pyrrolidinecarboxylic acid: Contains a five-membered ring instead of a six-membered ring, which can influence its chemical properties and biological interactions.

The unique combination of the methoxyacetyl group and the piperidine ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methoxyacetyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-14-6-8(11)10-5-3-2-4-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGVWNITZFTNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.